molecular formula C6H5F2N3 B1419423 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile CAS No. 1193390-38-3

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile

Cat. No. B1419423
M. Wt: 157.12 g/mol
InChI Key: PVARDTHPGOARRX-UHFFFAOYSA-N
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Description

“2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile” is a chemical compound with the molecular formula C6H5F2N3. It has a molecular weight of 157.12 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

  • Reactions with N-Heterocyclic Compounds : Difluorocarbene, generated from the decomposition of fluorosulfonyldifluoroacetic acid, reacts with various sodium salts of N-heterocyclic compounds, including imidazole, to yield difluoromethylated products. This process has implications in synthesizing fluorinated organic compounds with potential pharmaceutical applications (Chen, Yang, & Wu, 2010).

  • Synthesis and Applications in Metal-Based Chemotherapy : Research into the reaction of CuCl2 with certain imidazole derivatives (e.g., CTZ and KTZ) in acetonitrile has led to the synthesis of complexes with potential applications in chemotherapy against tropical diseases (Navarro et al., 2000).

  • Electrochemical and Optical Properties : Studies have been conducted on the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, exploring its potential in electrochromic applications and optical properties. Such research is crucial for the development of novel materials for electronic devices (Soylemez et al., 2015).

  • Colorimetric and Fluorescent Sensing : Imidazole derivatives have been investigated as colorimetric and fluorescent chemosensors for detecting ions like fluoride, demonstrating potential applications in environmental monitoring and chemical analysis (Peng et al., 2005).

  • Synthesis of Novel Organic Compounds : Research on the synthesis of new organic compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlights the diverse chemical applications of imidazole derivatives in organic synthesis and potentially in pharmaceutical development (Goli-Garmroodi et al., 2015).

  • Supramolecular Coordination Complexes : Studies on the synthesis and characterization of arene–ruthenium(II) complexes with imidazole-containing ligands have been conducted, revealing insights into the formation of supramolecular structures with potential applications in catalysis and materials science (Matveevskaya et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for “2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile” is available online . It’s important to handle this compound with care, using protective gloves, eye protection, and face protection. If swallowed, inhaled, or in contact with skin, it can be harmful .

properties

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARDTHPGOARRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
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2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
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2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
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2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
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2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 6
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile

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